molecular formula C17H18F2N2O5S2 B4579048 1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B4579048
M. Wt: 432.5 g/mol
InChI Key: DUPMOZRXJHTVEA-UHFFFAOYSA-N
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Description

1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine is a compound synthesized for its potential therapeutic properties. It belongs to a class of compounds characterized by the presence of sulfonyl piperazine derivatives, which have been explored for various pharmacological activities.

Synthesis Analysis

The synthesis of related sulfonyl piperazine derivatives typically involves a multi-step process. For example, a linear bi-step approach was used to synthesize a series of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, indicating a possible pathway for the synthesis of similar sulfonyl piperazine derivatives (Abbasi et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of sulfonyl piperazine derivatives reveals crucial insights. For instance, crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives provide information on the molecular conformation and intermolecular interactions (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonyl piperazine derivatives are influenced by their molecular structure. The interactions and bonding patterns within the molecule, such as hydrogen bonding and π-π stacking interactions, play a significant role in determining their chemical behavior (Coupar et al., 1996).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline nature and solubility, are closely related to their molecular structure. X-ray crystallography studies provide detailed information on the crystalline structure, which is pivotal in understanding the physical characteristics of these compounds (Berredjem et al., 2010).

Scientific Research Applications

Radiotracer Development for PET Imaging

  • Aryltrimethylammonium trifluoromethanesulfonates have been explored for the synthesis of [18F]GBR-13119, a potential radiotracer for the dopamine uptake system. This compound is prepared via aromatic nucleophilic substitution, indicating a route for developing radiolabeled compounds for PET imaging, which could potentially involve derivatives similar to the queried compound for neuroimaging applications (Haka et al., 1989).

Drug Discovery and Development

  • Adenosine A2B Receptor Antagonists: A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including structures analogous to the queried compound, were synthesized and identified as adenosine A2B receptor antagonists. These compounds show promise in the development of treatments for diseases where the A2B receptor plays a key role, such as inflammatory diseases (Borrmann et al., 2009).
  • 5-HT7 Receptor Antagonists: Piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, suggesting potential applications in designing new therapeutic agents for neurological disorders (Yoon et al., 2008).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Derivatives: Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, indicating potential for the development of new antimicrobial agents and antioxidants (Mallesha & Mohana, 2011).

Material Science and Chemical Engineering

  • Sulfonated Thin-Film Composite Membranes: Novel sulfonated aromatic diamine monomers, used in thin-film composite nanofiltration membranes, show improved water flux for dye treatment applications. This suggests potential uses of similar sulfonated piperazine derivatives in enhancing the properties of filtration membranes (Liu et al., 2012).

Analytical Chemistry

  • Electrochemical Characterization: Aryl piperazine compounds, including derivatives of the queried compound, have been characterized electrochemically for the determination of designer drugs, demonstrating applications in forensic and analytical chemistry (Milanesi et al., 2021).

properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O5S2/c1-26-13-2-4-14(5-3-13)27(22,23)20-8-10-21(11-9-20)28(24,25)15-6-7-16(18)17(19)12-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPMOZRXJHTVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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